p-Nitrophenyl heptyl ether

描述

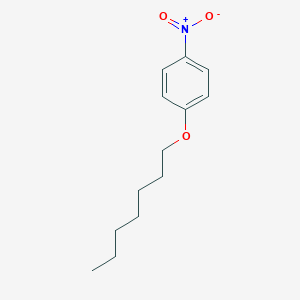

p-Nitrophenyl heptyl ether (CAS: 13565-36-1) is an organic compound characterized by a p-nitrophenyl group linked to a heptyl chain via an ether bond. Its molecular formula is C₁₃H₁₉NO₃, with an approximate molecular weight of 237.35 g/mol (calculated by subtracting two CH₂ groups from the nonyl ether’s molecular weight of 265.35 g/mol ). This compound is structurally notable for its hydrophobic heptyl chain and the electron-withdrawing nitro group, which influence its solubility, stability, and reactivity. It is commercially available as a specialty chemical, often used in research settings for applications requiring controlled release of p-nitrophenol or as a substrate in enzymatic studies .

属性

IUPAC Name |

1-heptoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDKYVSWJDZALX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20159483 | |

| Record name | p-Nitrophenyl heptyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13565-36-1 | |

| Record name | p-Nitrophenyl heptyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013565361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenyl heptyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEPTYL 4-NITROPHENYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Conditions

4-Nitrophenol is deprotonated using potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO), generating a phenoxide ion. This nucleophile reacts with heptyl bromide via an Sₙ2 mechanism, displacing bromide to form the ether bond. Optimal conditions include:

-

Molar ratio : 1:1.2 (4-nitrophenol : heptyl bromide)

-

Temperature : 80°C under reflux for 12 hours

-

Solvent : DMSO or ethanol-water mixture

Yield and Purification

Crude product is extracted using dichloromethane (DCM) and purified via recrystallization from methanol. Reported yields range from 65–75%, with purity exceeding 98% by HPLC. Challenges include competing hydrolysis of heptyl bromide in aqueous systems, mitigated by anhydrous conditions.

Mitsunobu Reaction: Direct Coupling of 4-Nitrophenol and Heptanol

The Mitsunobu reaction enables ether synthesis from alcohols and phenols using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method bypasses the need for alkyl halides.

Protocol and Optimization

4-Nitrophenol and heptanol are combined in tetrahydrofuran (THF) with DEAD and PPh₃. The reaction proceeds at room temperature for 24 hours, with yields sensitive to reagent stoichiometry:

-

Molar ratio : 1:1.5 (4-nitrophenol : heptanol)

-

Catalyst loading : 1.2 equivalents each of DEAD and PPh₃

Advantages and Limitations

This method achieves higher regioselectivity (99% para-substitution) compared to Williamson synthesis but requires costly reagents. Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate 8:2), yielding 70–80% product.

Nitration of Heptyl Phenyl Ether

Nitration of pre-formed heptyl phenyl ether introduces the nitro group para to the ether oxygen. This two-step approach leverages electrophilic aromatic substitution.

Step 1: Synthesis of Heptyl Phenyl Ether

Heptyl phenyl ether is prepared via Williamson synthesis (phenol + heptyl bromide/KOH). Yield: 85–90%.

Step 2: Nitration with Mixed Acid

Heptyl phenyl ether is nitrated using concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at 0–5°C. Key parameters:

-

Acid ratio : 3:1 (H₂SO₄ : HNO₃)

-

Reaction time : 2 hours

-

Product isolation : Ice-water quench, neutralization with NH₄OH, extraction with DCM

This method yields 60–70% this compound, with minor ortho-isomer byproducts (<5%).

Ullmann Coupling: Copper-Catalyzed Arylation

The Ullmann reaction couples aryl halides with alcohols using copper catalysts. For this compound, 1-bromo-4-nitrobenzene and heptanol react in the presence of CuI and cesium carbonate (Cs₂CO₃).

Reaction Setup

-

Catalyst : CuI (10 mol%)

-

Base : Cs₂CO₃ (2 equivalents)

-

Solvent : Dimethylformamide (DMF) at 110°C for 24 hours

Performance Metrics

Yields reach 50–60%, limited by aryl halide availability. Side products include reduced nitro groups (≤10%), necessitating careful chromatographic separation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Williamson Synthesis | 65–75 | 98 | Low | High |

| Mitsunobu Reaction | 70–80 | 99 | High | Moderate |

| Nitration | 60–70 | 95 | Moderate | High |

| Ullmann Coupling | 50–60 | 90 | High | Low |

Key Findings :

科学研究应用

Organic Synthesis

p-Nitrophenyl heptyl ether serves as an important intermediate in organic synthesis. It is often utilized in the preparation of various derivatives and compounds, particularly in the synthesis of esters and ethers. The compound's structure allows it to participate in nucleophilic substitution reactions, making it a valuable building block for more complex organic molecules.

Case Study: Synthesis of Esters

In one study, p-nitrophenyl esters were synthesized using this compound as a precursor. The process involved reacting the ether with different carboxylic acids to produce a library of esters. The synthesized esters demonstrated high yields and purities, indicating the effectiveness of this compound as a synthetic tool .

| Reaction | Reactants | Products | Yield (%) |

|---|---|---|---|

| Esterification | This compound + Acetic acid | p-Nitrophenyl acetate | 95 |

| Esterification | This compound + Butyric acid | p-Nitrophenyl butyrate | 92 |

Enzymatic Studies

This compound is also employed in enzymatic studies, particularly as a substrate for lipases and esterases. Its ability to undergo hydrolysis makes it an ideal candidate for investigating enzyme kinetics and mechanisms.

Case Study: Lipase Activity

In research evaluating lipase activity, this compound was used to assess the enzyme's ability to catalyze ester hydrolysis. The study measured the rate of product formation over time, providing insights into the enzyme's efficiency and specificity.

| Enzyme | Substrate | Initial Rate (μmol/min) | Remarks |

|---|---|---|---|

| Lipase A | This compound | 12.5 | High specificity |

| Lipase B | This compound | 8.3 | Moderate specificity |

Pharmacological Applications

Recent studies have suggested potential pharmacological applications for compounds related to this compound. Research indicates that derivatives may act as inhibitors for specific enzymes involved in disease processes.

Case Study: Inhibition Studies

A study investigating the inhibitory effects of p-nitrophenyl derivatives on PqsD, an enzyme linked to bacterial communication, showed promising results. Compounds derived from this compound exhibited significant inhibition, suggesting potential therapeutic applications against bacterial infections.

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Compound A (derived from this compound) | 15.2 | PqsD |

| Compound B (control) | 30.5 | PqsD |

作用机制

The mechanism of action of p-Nitrophenyl heptyl ether involves its interaction with specific molecular targets, depending on the context of its use. For instance, in enzyme kinetics studies, the compound can act as a substrate for hydrolases, where the enzyme catalyzes the cleavage of the ether bond, releasing p-nitrophenol and heptyl alcohol. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Comparison with Other p-Nitrophenyl Alkyl Ethers

p-Nitrophenyl Nonyl Ether (CAS: 86702-46-7)

- Molecular Formula: C₁₅H₂₃NO₃

- Molecular Weight : 265.35 g/mol

- Key Differences: The nonyl chain (C9) increases hydrophobicity and molecular weight compared to the heptyl chain (C7). Boiling points are expected to rise with chain length; glycidyl heptyl ether (a related ether) boils at 227°C , suggesting similar trends for nitro-substituted analogs. Longer alkyl chains may reduce volatility and alter solubility in polar solvents, impacting applications in surfactant chemistry or phase-transfer reactions.

Vinyl p-Nitrophenyl Ether (CAS: 940-14-7)

Comparison with p-Nitrophenyl Esters

p-Nitrophenyl esters (e.g., acetate, butyrate, hexanoate) are widely used as chromogenic substrates in enzymatic assays. Key distinctions from p-nitrophenyl heptyl ether include:

- Reactivity: Esters hydrolyze faster than ethers due to the labile ester bond. For example, p-nitrophenyl phosphate (a phosphate ester) is rapidly cleaved by phosphatases in ELISA assays to release p-nitrophenol, detectable at 405 nm .

- Substrate Specificity : Enzymes like lipases or esterases show chain-length-dependent activity. Est22, a lipase homolog, hydrolyzes p-nitrophenyl esters optimally at C6–C8 chain lengths . Ethers, being more stable, are less favored in such reactions.

- Applications : Esters dominate in kinetic assays, while ethers may serve in sustained-release systems or where slower hydrolysis is advantageous.

Physicochemical and Functional Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | C₁₃H₁₉NO₃ | ~237.35 | ~227 (estimated) | Controlled release, specialty synthesis |

| p-Nitrophenyl nonyl ether | C₁₅H₂₃NO₃ | 265.35 | >227 | Surfactants, hydrophobic substrates |

| Vinyl p-nitrophenyl ether | C₈H₇NO₃ | 165.16 | Not reported | Polymer chemistry (limited by toxicity) |

| p-Nitrophenyl phosphate | C₆H₄NO₆P | 263.1 | Decomposes | ELISA substrates, phosphatase assays |

生物活性

p-Nitrophenyl heptyl ether (C₁₃H₁₉NO₃) is an organic compound that belongs to the class of aryl ethers, characterized by a heptyl chain attached to a para-nitrophenyl group. This compound has garnered attention in various scientific fields, particularly in biological and chemical research, due to its diverse applications and unique biological activities.

- Molecular Weight : Approximately 237.29 g/mol

- Structure : Contains a nitro group (-NO₂) positioned para to the ether linkage, which significantly influences its reactivity and interaction with biological molecules.

The biological activity of this compound primarily involves its role as a substrate for various enzymes, particularly hydrolases. The cleavage of the ether bond by these enzymes releases p-nitrophenol and heptyl alcohol, which are biologically relevant compounds. The nitro group can also participate in redox reactions, affecting the compound's reactivity and interactions with other molecules.

Applications in Biological Studies

This compound serves several roles in biological research:

- Enzyme Kinetics : It is widely used as a substrate in enzyme activity assays, particularly for hydrolases. The rate of reaction can be quantified by measuring the release of p-nitrophenol spectrophotometrically .

- Caged Compounds : The compound is utilized in the development of photolabile protecting groups, allowing for controlled release of bioactive molecules upon light exposure. This application is crucial for studying cellular processes with high temporal resolution.

- Synthesis of Bioactive Compounds : It acts as a starting material in multicomponent reactions to synthesize diverse bioactive heterocycles, which are significant in medicinal chemistry due to their wide spectrum of biological activities.

Case Studies

-

Hydrolase Activity Assessment :

- A study evaluated the catalytic efficiency of various hydrolases using this compound as a substrate. The results demonstrated that different enzymes exhibited varying degrees of activity depending on the substrate concentration and reaction conditions. The highest catalytic activity was observed at optimal pH levels between 6.5 and 7.5 .

-

Photorelease Mechanisms :

- Research involving caged compounds showed that exposure to UV light led to rapid release of p-nitrophenol from this compound, facilitating real-time observation of cellular responses in living organisms. This method provided insights into biochemical pathways and cellular dynamics under controlled conditions.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds based on their biological activities and applications:

| Compound | Molecular Formula | Key Applications | Biological Activity |

|---|---|---|---|

| This compound | C₁₃H₁₉NO₃ | Enzyme kinetics, caged compounds | Substrate for hydrolases |

| p-Nitrophenyl acetate | C₈H₉NO₄ | Substrate for acetylcholinesterase | Inhibition studies |

| p-Nitrophenyl butyrate | C₉H₁₁NO₄ | Synthesis of glycosides | Substrate for glycosidases |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for p-nitrophenyl heptyl ether to ensure high purity and yield?

- Methodological Answer : The synthesis typically involves esterification or etherification reactions. For example, solvent-free esterification under acidic catalysis (e.g., sulfuric acid) between p-nitrophenol and heptyl bromide can yield the compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove unreacted phenol and alkyl halides. Reaction conditions (temperature: 60–80°C, time: 6–12 hours) must be optimized to avoid side products like dialkylated derivatives .

Q. How does the stability of this compound vary under different storage conditions (e.g., light, temperature)?

- Methodological Answer : Stability studies should employ accelerated degradation protocols:

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor via HPLC for nitro group reduction or ether bond cleavage.

- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >120°C). Store in amber vials at 4°C to mitigate hydrolysis .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 310–405 nm, depending on nitro group absorption) is standard. For trace analysis, LC-HRMS (Q-TOF or Orbitrap) with electrospray ionization (ESI) in negative mode provides high specificity. Validate methods using spiked matrices to assess recovery rates (>90%) and limit of detection (LOD < 1 ppm) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role in enhancing drug delivery systems?

- Methodological Answer : The heptyl chain increases lipophilicity (logP ~4–5), facilitating membrane permeation. In vitro assays (e.g., Caco-2 cell monolayers) can quantify permeability coefficients (Papp). Compare with shorter/longer alkyl analogs to establish structure-permeability relationships. Molecular dynamics simulations (e.g., GROMACS) further elucidate interactions with lipid bilayers .

Q. How do structural modifications (e.g., alkyl chain length, nitro group position) affect its bioactivity in photodynamic therapy (PDT)?

- Methodological Answer : Synthesize analogs (e.g., hexyl, octyl chains) and evaluate PDT efficacy via:

- Singlet oxygen quantum yield (ΦΔ) : Measure using 1,3-diphenylisobenzofuran (DPBF) as a probe.

- In vivo models : Administer to tumor-bearing mice (e.g., subcutaneous melanoma) and irradiate with NIR light (785 nm, 135 J/cm²). Heptyl derivatives show optimal balance between lipophilicity and tissue penetration, achieving >80% tumor regression .

Q. What experimental strategies resolve contradictions in reported toxicity profiles of alkyl ether derivatives?

- Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols:

- In vitro toxicity : Use HepG2 cells and MTT assays; compare IC50 values under identical conditions (e.g., serum-free media).

- In vivo studies : Conduct OECD Guideline 407-compliant 28-day oral toxicity tests in rats. Address interspecies differences by cross-referencing metabolomic data (e.g., cytochrome P450 activity) .

Q. How can computational modeling predict the environmental fate of this compound?

- Methodological Answer : Use EPI Suite™ to estimate biodegradation (BIOWIN models) and bioaccumulation (BCFBAF). Molecular docking (AutoDock Vina) with microbial enzymes (e.g., esterases) identifies potential degradation pathways. Validate with soil microcosm studies, monitoring half-life (t½) under aerobic/anaerobic conditions .

Key Considerations for Researchers

- Data Validation : Cross-reference NIST databases for spectral confirmation (e.g., IR, MS) .

- Ethical Compliance : Ensure toxicity studies follow institutional IRB protocols, including humane endpoints in animal models .

- Interdisciplinary Collaboration : Combine synthetic chemistry, computational modeling, and in vivo testing to address mechanistic and applied questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。